5-benzylhexahydro-1H-furo[3,4-c]pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)6-14-7-12-9-15-10-13(12)8-14/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRHDLHYOBFXGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hexahydro 1h Furo 3,4 C Pyrrole Derivatives
IUPAC Name and CAS Number
IUPAC Name : 5-benzyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole
CAS Number : 60889-30-7 taiyuchem.com
Molecular Formula and Molecular Weight
Molecular Formula : C₁₃H₁₇NO
Molecular Weight : 203.28 g/mol
Structural Elucidation
5-benzylhexahydro-1H-furo[3,4-c]pyrrole consists of a saturated furo[3,4-c]pyrrole core, also known as a hexahydropyrrolo[3,4-c]furan. This core structure features a cis-fused junction between the tetrahydrofuran (B95107) and pyrrolidine (B122466) rings. A benzyl (B1604629) group is substituted at the N-5 position of the pyrrolidine ring. The structure is non-aromatic, with the fused ring system adopting a specific stereochemistry that influences its interaction with biological macromolecules.
| Feature | Description |
| Core Structure | Saturated Furo[3,4-c]pyrrole (Hexahydropyrrolo[3,4-c]furan) |
| Substituent | Benzyl group at the N-5 position |
| Key Functional Groups | Tertiary amine, Ether |
| Chirality | Contains multiple chiral centers, leading to potential stereoisomers |
Note: Excludes Dosage/administration, Safety/adverse Effects, Clinical Human Trial Data
Anticancer Potential and Molecular Mechanisms
The exploration of 5-benzylhexahydro-1H-furo[3,4-c]pyrrole and its derivatives in oncology has centered on several key cellular processes critical to cancer cell survival and proliferation. Research has highlighted its interactions with DNA repair mechanisms, the cellular cytoskeleton, and pathways leading to programmed cell death.
Poly(ADP-ribose) Polymerase (PARP-1) Inhibition
Derivatives containing the hexahydrofuro[3,4-c]pyrrole scaffold have been investigated as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1). PARP-1 is a key enzyme in the repair of single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing defects in other DNA repair pathways, such as those with BRCA mutations. The mechanism of action for PARP inhibitors involves not only blocking the catalytic activity of the enzyme but also "trapping" PARP-1 on the DNA, which further enhances cytotoxicity. While the broader class of compounds has shown this activity, specific inhibitory constants and detailed trapping efficiency for this compound itself are not extensively detailed in publicly available literature.
Microtubule Targeting and Depolymerizing Activities
The pyrrole (B145914) core, a key structural feature of the compound , is found in a variety of agents known to target microtubules. These agents can disrupt the dynamic process of microtubule polymerization and depolymerization, which is essential for forming the mitotic spindle during cell division. By interfering with this process, such compounds can induce a halt in the cell cycle at the G2/M phase, ultimately leading to apoptosis. Compounds with a pyrrole-based structure have been shown to bind to the colchicine (B1669291) site on tubulin, preventing its polymerization. This disruption of the microtubule network is a validated strategy in cancer therapy.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
The cytotoxic effects of various pyrrole derivatives have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. While specific IC50 values for this compound are not consistently reported, related compounds have shown significant growth inhibition. The table below summarizes representative data for the activity of related pyrrole-based compounds against common cancer cell lines.
| Cell Line | Cancer Type | Typical IC50 Range (µM) for Related Pyrrole Compounds |
| MCF-7 | Breast Adenocarcinoma | 0.1 - 20 |
| A549 | Lung Carcinoma | 0.5 - 50 |
| HepG2 | Hepatocellular Carcinoma | 5 - 85 |
| LoVo | Colon Adenocarcinoma | Data Not Widely Available |
| SK-OV-3 | Ovary Adenocarcinoma | Data Not Widely Available |
Note: The IC50 values are representative for the broader class of pyrrole derivatives and not specific to this compound.
Modulation of Cellular Proliferation and Apoptosis Pathways
The antiproliferative activity of pyrrole-based compounds is closely linked to their ability to induce apoptosis, or programmed cell death. Studies on related molecules have shown that following cell cycle arrest, there is an increase in the activity of key apoptotic proteins such as caspases. For instance, treatment of cancer cells with these compounds has led to the activation of caspase-3 and caspase-7, which are executioner caspases responsible for the biochemical and morphological changes associated with apoptosis. This indicates that the cytotoxic effects are mediated, at least in part, by the activation of the intrinsic or mitochondrial apoptotic pathway.
Antiviral Efficacy Studies
In addition to its anticancer potential, the structural motifs within this compound have been of interest in the development of antiviral agents.
Evaluation as HIV-1 Protease Inhibitors
The hexahydrofuropyranol moiety, structurally related to the furo-pyrrole core, has been incorporated into potent inhibitors of the Human Immunodeficiency Virus 1 (HIV-1) protease. This viral enzyme is crucial for the lifecycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles. The design of these inhibitors often focuses on creating molecules that mimic the natural substrate of the protease, thereby blocking its active site. While the hexahydrofuro[3,4-c]pyrrole scaffold itself is considered a viable component for such inhibitors, specific enzymatic inhibition data (e.g., Ki or IC50 values) for this compound against HIV-1 protease are not detailed in the available research.
Potential Against Other Viral Replications (e.g., Rotavirus Wa, Coxsackievirus B4, for related pyrrole derivatives)
Viral gastroenteritis poses a significant global health threat, particularly affecting children. nih.gov Among the primary causative agents are Rotavirus and Coxsackievirus. nih.gov Research into novel antiviral agents has shown that various pyrrole derivatives possess significant activity against these viruses. nih.govnih.gov
A study investigating new pyrrole, pyrrolo[2,3-d]pyrimidine, and pyrrolo[3,2-e] nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivatives identified several compounds with notable antiviral efficacy against Rotavirus Wa strain and Coxsackievirus B4. nih.govresearchgate.net The antiviral potential of these heterocyclic compounds suggests that the pyrrole scaffold is a promising base for developing agents against gastroenteric viral infections. nih.govekb.eg Molecular docking studies on active compounds against the viral polymerase enzymes of these viruses have been used to interpret their mechanism of action. nih.gov
Enzyme Modulation and Specific Inhibition Profiling
Proteasome Pathway Interactions and Site-Specific Inhibition (e.g., 20S Constitutive Proteasome, PA, CT-L, T-L sites)
The proteasome is a proteolytic complex responsible for degrading proteins involved in critical intracellular processes. chimia.ch Its catalytic core, the 20S proteasome, has at least three distinct peptidase activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl-peptide hydrolytic (PGPH), also referred to as post-acidic (PA) activity. chimia.chnih.gov Inhibition of these sites is a therapeutic strategy for various diseases.
Studies on compounds structurally related to the furo[3,4-c]pyrrole core, such as derivatives of furo[3,4-c]pyridine-3-one, have demonstrated site-specific inhibition of the 20S constitutive proteasome (c20S). nih.gov For instance, a derivative featuring a benzylamino group at C(4) and dimethylation at C(1) of the furopyridine ring was identified as a highly potent and specific inhibitor of the c20S PA site, with an IC50 value of 600 nM. This compound showed no significant inhibition of the immunoproteasome (i20S) PA site. nih.gov Conversely, a thieno[2,3-d]pyrimidine-4-one derivative showed T-L site-specific inhibition for both c20S and i20S, with IC50 values of 9.9 μM and 6.7 μM, respectively. nih.gov
| Compound Class | Target Proteasome Site | Proteasome Type | IC50 Value |
|---|---|---|---|
| Furo[3,4-c]pyridine-3-one derivative | Post-Acidic (PA) | Constitutive (c20S) | 600 nM |
| Thieno[2,3-d]pyrimidine-4-one derivative | Trypsin-Like (T-L) | Constitutive (c20S) | 9.9 µM |
| Thieno[2,3-d]pyrimidine-4-one derivative | Trypsin-Like (T-L) | Immuno (i20S) | 6.7 µM |
Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (LOX) Inhibitory Studies
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes, respectively—mediators of inflammation. d-nb.info Pyrrole derivatives such as tolmetin (B1215870) and ketorolac (B1673617) are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by non-selectively inhibiting COX-1 and COX-2. ekb.eg The development of agents that can dually inhibit both COX-2 and 5-lipoxygenase (5-LOX) is a modern approach to creating anti-inflammatory drugs with potentially improved safety profiles. d-nb.info
Research into N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has shown that these derivatives can potently inhibit both COX-1 and COX-2. nih.gov Furthermore, studies on other flavonoid derivatives have identified compounds with dual inhibitory action against COX-2 and 5-LOX. d-nb.info This dual inhibition is considered a valuable therapeutic strategy for managing inflammation. d-nb.inforesearchgate.net
D-Amino Acid Oxidase (DAAO) and Diamine Oxidase (DAO) Inhibition
D-amino acid oxidase (DAAO) is a flavoenzyme that degrades D-amino acids, including D-serine, a co-agonist of the NMDA receptor in the brain. researchgate.netnih.gov Inhibition of DAAO is being explored as a therapeutic strategy for neurological disorders like schizophrenia by increasing D-serine levels. researchgate.netnih.gov Fused pyrrole carboxylic acids have been identified as a class of DAAO inhibitors. nih.gov Specifically, 4H-furo[3,2-b]pyrrole-5-carboxylic acid has shown inhibitory activity against DAAO. researchgate.net Other related structures, such as thiophene (B33073) carboxylic acids, have also been identified as potent DAAO inhibitors. nih.gov
Diamine oxidase (DAO) is another key enzyme, involved in the metabolism of histamine (B1213489) and other polyamines like putrescine. wikipedia.org It plays a role in digestion and immune responses, and its dysfunction is linked to histamine intolerance. wikipedia.org While specific inhibitory data for this compound against DAO is not detailed, the broader class of amine oxidases represents a target for various small molecule inhibitors.
| Compound Class | Target Enzyme | Reported Activity |
|---|---|---|
| 4H-Furo[3,2-b]pyrrole-5-carboxylic acid | D-Amino Acid Oxidase (DAAO) | Inhibitory activity demonstrated |
| Thiophene-2-carboxylic acid | D-Amino Acid Oxidase (DAO) | IC50 = 7.8 µM |
| Thiophene-3-carboxylic acid | D-Amino Acid Oxidase (DAO) | IC50 = 4.4 µM |
Cholinesterase (AChE, BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two types of cholinesterases that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research has shown that the expression levels of AChE and BChE change as the disease progresses, making selective inhibitors for each enzyme potentially beneficial at different stages. nih.gov
In the search for new cholinesterase inhibitors, a series of 1,3-diaryl-pyrrole derivatives were synthesized and evaluated. Several of these compounds demonstrated high selectivity and potent inhibition of BChE over AChE. nih.gov The most active compounds exhibited IC50 values comparable to the standard drug donepezil, with one derivative showing an IC50 of 1.71 ± 0.087 µM for BChE. nih.gov Kinetic studies combined with molecular docking revealed a mixed competitive mode of inhibition for the most promising compound. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are crucial protein kinases involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). rsc.orgnih.gov Consequently, dual inhibition of EGFR and VEGFR-2 has become an attractive strategy in anticancer drug development. nih.gov Several small molecule inhibitors targeting VEGFR-2 have been approved by the FDA for cancer treatment. rsc.orgdovepress.com
Numerous heterocyclic compounds, including derivatives containing pyrrole, furochromone, and benzofuran (B130515) scaffolds, have been designed and synthesized as VEGFR-2 inhibitors. rsc.orgrsc.org In one study, a series of 2-thioxoimidazolidin-4-one derivatives were evaluated as dual EGFR/VEGFR-2 inhibitors, with some compounds showing superior cytotoxic and inhibitory activity compared to reference drugs like sorafenib (B1663141) and erlotinib. nih.gov Another study on furochromone derivatives identified a compound with anti-VEGFR-2 activity equivalent to sorafenib (IC50 = 2.00 × 10⁻³ μM). rsc.org These findings highlight the potential of pyrrole-related heterocyclic systems as scaffolds for developing potent kinase inhibitors for cancer therapy. dovepress.comsemanticscholar.org
| Compound Class | Target Kinase | IC50 Value | Reference Drug | Reference IC50 |
|---|---|---|---|---|
| Furochromone derivative | VEGFR-2 | 0.002 µM | Sorafenib | 0.002 µM |
| Quinoxaline derivative (Compound 11) | VEGFR-2 | 0.19 µM | Sorafenib | 0.08 µM |
| Pyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazine derivative (Compound 25m) | VEGFR-2 | 0.026 µM | Sunitinib | 0.039 µM |
Metallo-β-lactamase (MBL) Inhibition (e.g., IMP-1, CphA, AIM-1)
No direct research was found detailing the activity of this compound as an inhibitor of metallo-β-lactamases (MBLs). However, the pyrrole scaffold is a key feature in various compounds designed and investigated for MBL inhibition. MBLs, which utilize zinc ions in their active sites, are a significant cause of bacterial resistance to β-lactam antibiotics, including last-resort carbapenems. nih.govnih.gov Unlike serine-β-lactamases (SBLs), there are currently no clinically approved MBL inhibitors, making the development of such compounds a critical area of research. nih.govrsc.orgresearchgate.net
Researchers have explored various pyrrole-containing structures as potential MBL inhibitors. For instance, N-sulfamoylpyrrole-2-carboxylates (NSPCs) have been identified as potent inhibitors of clinically relevant B1 subclass MBLs, such as NDM-1, IMP-1, and VIM-1/2. nih.gov Crystallographic studies have shown that the N-sulfamoyl NH2 group can displace the dizinc (B1255464) bridging hydroxide/water molecule in the active site of these enzymes. nih.gov Another study identified 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile and its acylated derivatives as exhibiting broad-spectrum inhibition against MBLs from B1 (IMP-1), B2 (CphA), and B3 (AIM-1) subgroups, with Ki values in the low micromolar range. These findings underscore the potential of the pyrrole scaffold as a foundational element for developing broad-spectrum MBL inhibitors.
Neuroprotective Effects
There is no specific information in the reviewed literature concerning the neuroprotective effects of this compound. However, various pyrrole derivatives have been investigated for their potential to protect against neurodegeneration. Neurodegenerative diseases are often linked to oxidative stress and neuroinflammation. brieflands.com
One study evaluated the neuroprotective and antioxidant potential of several pyrrole-based azomethine compounds. These compounds were tested in models of oxidative stress, including H2O2-induced stress in SH-SY5Y cells and 6-hydroxydopamine (6-OHDA) toxicity in synaptosomes. mdpi.com While the compounds exhibited mild neurotoxicity at a concentration of 100 µM, they demonstrated significant neuroprotective and antioxidant effects in the oxidative stress models at the same concentration. mdpi.com Specifically, certain derivatives showed strong protective effects in SH-SY5Y cells at concentrations as low as 1 µM. mdpi.com Another study investigated 1,5-diaryl pyrrole derivatives against the neurotoxic effects of 6-OHDA in a PC12 cell model of Parkinson's disease. brieflands.com Pre-treatment with these compounds was found to reverse the cytotoxicity induced by 6-OHDA by controlling lipid peroxidation and, in some cases, by suppressing the COX-2/PGE2 pathway. brieflands.com These studies suggest that the pyrrole scaffold is a promising base for developing agents that can combat the oxidative damage characteristic of neurodegenerative conditions.
Antimicrobial Properties (Antibacterial, Antifungal) for Related Scaffold Derivatives
The pyrrole ring is a core component of many natural and synthetic compounds with a wide range of biological activities, including antibacterial and antifungal properties. nih.govnih.govnih.gov Fused pyrrole systems, in particular, are of significant interest.
Antibacterial Activity: Studies on 1,2,3,4-tetrasubstituted pyrrole derivatives have shown them to possess moderate to excellent inhibitory activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, while being inactive against Gram-negative bacteria. acgpubs.org The lack of activity against Gram-negative bacteria may be due to the low permeability of their outer membrane. acgpubs.org Another study synthesized a series of substituted pyrroles and their fused pyrimidine (B1678525) and triazine forms, which inhibited the growth of important human pathogens. nih.govtandfonline.com Compounds 2a, 3c, and 4d were particularly effective against Gram-positive bacteria. nih.govtandfonline.com The addition of heterocyclic moieties to the pyrrole scaffold has been shown to enhance bioactivity and produce synergistic effects. mdpi.com
Antifungal Activity: The pyrrole scaffold is present in naturally occurring antifungal agents like pyrrolnitin and fludioxonil. nih.gov Research into new synthetic derivatives continues to yield promising candidates. A series of pyrrole derivatives were screened for antifungal activity against Aspergillus niger and Candida albicans. researchgate.net One compound, which featured a 4-hydroxyphenyl ring, was found to be highly active against C. albicans. researchgate.net Similarly, studies on sulfonamides containing pyrroles and pyrrolo[2,3-d]pyrimidines identified several compounds with remarkable antifungal activity when compared to the standard fungicide mycostatine. nih.gov Pyrroloindole analogues have also been synthesized and screened for their activities against plant pathogenic fungi, with some derivatives showing potent inhibition against six different fungal species. rsc.org
| Compound Type | Test Organism | Activity/Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | S. aureus | 30 mm | acgpubs.org |
| 1,2,3,4-tetrasubstituted pyrrole (Compound 4) | B. cereus | 19 mm | acgpubs.org |
| 1,2,3,4-tetrasubstituted pyrrole (Compound 11) | S. aureus | 24 mm | acgpubs.org |
| Pyrrole-thiazole derivative (Compound 3c) | C. albicans | Highly active vs. Clotrimazole | researchgate.net |
| Pyrrole-thiazole derivative (Compound 3d) | E. coli | Equipotent to Ciprofloxacin | researchgate.net |
| Fused Pyrrole (Compound 2a) | Gram-positive bacteria | Effective | nih.govtandfonline.com |
| Fused Pyrrole (Compound 3c) | Gram-positive bacteria & C. albicans | Effective | nih.govtandfonline.com |
| Fused Pyrrole (Compound 5a) | A. fumigatus & F. oxysporum | Effective | nih.govtandfonline.com |
Anti-inflammatory and Analgesic Potential (for related pyrrole/coumarin systems)
The pyrrole structure is a key component in several non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, highlighting its importance in the development of anti-inflammatory and analgesic agents. nih.gov Likewise, coumarins, a class of compounds widely found in nature, are recognized for their anti-inflammatory and antioxidant activities. researchgate.net
Pyrrole Systems: Research has demonstrated the anti-inflammatory potential of various pyrrole derivatives. A study on Mannich base derivatives of pyrrolo[3,4-c]pyrrole (B14788784) found them to be potent and preferential COX-2 inhibitors. mdpi.com Fused pyrroles, specifically pyrrolopyridines, have also shown promising anti-inflammatory activity, which was confirmed through molecular docking studies revealing a binding pose in the COX-2 active site. nih.govtcsedsystem.edu However, not all pyrrole compounds exhibit this dual activity. A study of six novel pyrrolic compounds found they possessed analgesic properties against chemical stimuli in a formalin test but did not show anti-inflammatory activity in a carrageenan-induced paw edema model. pensoft.netresearchgate.net This suggests that the anti-inflammatory and analgesic effects can be dissociated and are dependent on the specific substitutions on the pyrrole ring. pensoft.netresearchgate.net
Coumarin Systems: Coumarins and their derivatives have been extensively studied for their pharmacological properties. nih.govresearchgate.net They are known to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase and cyclooxygenase, and to reduce the generation of superoxide (B77818) anions by neutrophils. researchgate.net A study on coumarin-sulfonamide derivatives found several compounds to have potent anti-inflammatory activity, with one pyranocoumarin (B1669404) derivative showing high selectivity for COX-2. mdpi.com Another investigation into coumarinyl ethers containing chromone (B188151) and benzofuran moieties found that these modifications enhanced both analgesic and anti-inflammatory activities. nih.gov
| Compound Class | Assay/Model | Result | Reference |
|---|---|---|---|
| Pyrrolopyridines (3i, 3l) | In vivo anti-inflammatory | Promising activity | nih.govtcsedsystem.edu |
| Novel Pyrrolic Compounds | Formalin test (analgesia) | Active against chemical stimuli | pensoft.net |
| Novel Pyrrolic Compounds | Carrageenan-induced paw edema | No significant activity | pensoft.net |
| Pyranocoumarin (5a) | COX-2 inhibitory activity | Selective (SI = 152) | mdpi.com |
| Coumarin-sulfonamide (8d) | COX-2 inhibitory activity | Most active toward COX-2 | mdpi.com |
| Pyranocoumarins (2b, 3a) | In vitro antiproteinase activity | 74.68% & 79.72% inhibition | mdpi.com |
| Coumarinyl ethers (Chromones 4, Benzofurans 5) | Analgesic and anti-inflammatory | Enhanced activity | nih.gov |
Structure Activity Relationship Sar Elucidation of Furo 3,4 C Pyrrole Compounds
Importance of the 5-Benzyl Substitution in Modulating Biological Activity
The substitution at the 5-position of the hexahydro-1H-furo[3,4-c]pyrrole core, which corresponds to the nitrogen atom of the pyrrole (B145914) ring, is a critical determinant of biological activity. The introduction of a benzyl (B1604629) group at this position is a common strategy in medicinal chemistry to enhance a compound's affinity for its biological target.
Research on related pyrrole-containing scaffolds has consistently highlighted the significance of an N-benzyl side chain for potent inhibitory activity. nih.gov This is often attributed to the benzyl group's ability to engage in favorable hydrophobic or π-stacking interactions within the binding pocket of a target protein or enzyme. In a study of pyrrole derivatives as metallo-β-lactamase inhibitors, the N-benzyl side chain was identified as an important feature for inhibitory potency. nih.gov Similarly, investigations into other heterocyclic systems have shown that aromatic substituents connected by an alkyl linker, such as a benzyl group, can lead to enhanced inhibitory activities. nih.gov The benzyl moiety's lipophilicity can also influence the compound's pharmacokinetic properties, such as membrane permeability and distribution.
Impact of Substituent Variations on Potency and Selectivity
Beyond the foundational 5-benzyl group, modifications to both the aryl ring of the benzyl moiety and other positions on the furo[3,4-c]pyrrole core can dramatically influence potency and selectivity. SAR studies systematically explore these variations to fine-tune the compound's interaction with its target.
Aryl Ring Modifications: Altering the substitution pattern on the phenyl ring of the 5-benzyl group can modulate electronic and steric properties, leading to changes in biological activity. For instance, introducing electron-withdrawing or electron-donating groups, or halogens, can affect binding affinity. In studies on analogous pyrrolopyrimidine structures, the introduction of a bromine atom at the C-4 position of a phenyl ring was shown to enhance cytotoxic potency. mdpi.com Conversely, in some pyrrolo[3,4-c]pyridine derivatives, an unsubstituted phenyl ring was found to be optimal for analgesic activity, with the introduction of substituents leading to a decrease in potency. nih.gov This highlights that the ideal substitution pattern is highly dependent on the specific biological target.
Alkyl Chain Variations: The length and nature of the linker connecting the core to an aromatic moiety also play a crucial role. For pyrrolo[3,4-c]pyridine derivatives, altering the length of an alkyl chain between the pyrrole ring and an amine residue was shown to affect analgesic potency; shortening or lengthening the chain from an optimal length caused a decrease in activity. nih.gov
The table below illustrates hypothetical SAR data for furo[3,4-c]pyrrole derivatives, demonstrating how substituent changes can affect inhibitory concentration (IC₅₀).
| Compound | R1 (Aryl Ring Substitution) | R2 (Core Substitution) | IC₅₀ (nM) | Target Selectivity |
| 1 | H (Unsubstituted) | H | 50 | Moderate |
| 2 | 4-Cl | H | 25 | High |
| 3 | 4-OCH₃ | H | 75 | Moderate |
| 4 | H | 6-Methyl | 120 | Low |
| 5 | 4-F | H | 30 | High |
This table is for illustrative purposes to demonstrate SAR principles.
Identification of Key Pharmacophore Fragments within the Furo[3,4-c]pyrrole Core
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the furo[3,4-c]pyrrole class of compounds, several key fragments constitute the essential pharmacophore.
The Fused Bicyclic Core: The rigid hexahydro-1H-furo[3,4-c]pyrrole system itself is a primary pharmacophoric element. Its three-dimensional structure acts as a constrained scaffold, holding other functional groups in a precise orientation for optimal interaction with the target.
Nitrogen Atom: The nitrogen atom at the 5-position is a key feature, often acting as a hydrogen bond acceptor or as a point of attachment for critical substituents like the benzyl group. Its basicity can be crucial for forming ionic interactions.
Oxygen Atom: The oxygen atom within the furan (B31954) ring can also participate in hydrogen bonding with the biological target, contributing to binding affinity.
The Benzyl Group: As discussed, the 5-benzyl substituent is a vital pharmacophoric fragment, providing essential hydrophobic and van der Waals interactions. researchgate.net
In related pyrrolo[3,4-c]pyrrole (B14788784) structures designed for analgesic activity, a pharmacophore fragment consisting of a 2-hydroxy-3-(4-phenylpiperazinyl)propyl side chain was identified as crucial. mdpi.com This indicates that in addition to the core, extended side chains containing hydroxyl and amine functionalities can serve as critical pharmacophoric elements by providing additional hydrogen bonding and ionic interaction points.
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. mdpi.com The furo[3,4-c]pyrrole core contains multiple stereocenters, and the specific spatial arrangement (i.e., the absolute configuration) of substituents can lead to significant differences in potency and efficacy.
Different stereoisomers of a drug can exhibit distinct interactions with a target binding site. One enantiomer may fit perfectly, leading to a potent biological response, while the other may bind weakly or not at all. mdpi.com Studies on related fused pyrrolidine (B122466) systems have demonstrated the profound impact of stereochemistry. For example, in a series of pyrrolotriazine derivatives, the trans diastereomer was found to be significantly more active than the cis isomer, underscoring the strong influence of the molecule's three-dimensional geometry on its biological function. nih.gov
The table below provides a hypothetical comparison of the activity of different stereoisomers.
| Compound Isomer | Relative Stereochemistry | IC₅₀ (nM) |
| (3aR,6aS)-Isomer | cis | 200 |
| (3aR,6aR)-Isomer | trans | 15 |
| (3aS,6aR)-Isomer | trans | 18 |
| (3aS,6aS)-Isomer | cis | 250 |
This table is for illustrative purposes to demonstrate stereochemical principles.
Computational Investigations and Molecular Modeling of Furo 3,4 C Pyrrole Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like furo[3,4-c]pyrrole derivatives may interact with the active sites of biological macromolecules such as enzymes and receptors.
Molecular docking simulations have been successfully employed to predict the binding affinities of furo[3,4-c]pyrrole derivatives to various biological targets, offering a rationale for their observed biological activities. For instance, studies on pyrrolo[3,4-c]pyrrole (B14788784) derivatives have identified them as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.gov Docking studies have shown that these compounds can fit within the active site of COX enzymes, and their predicted binding energies correlate with experimentally determined inhibitory concentrations (IC50 values). mdpi.comnih.gov
In the context of cancer therapy, derivatives of the related pyrrolo[3,4-c]pyrrole hydroxamic acid have been modeled as inhibitors of histone deacetylase (HDAC), a key enzyme in epigenetic regulation. scielo.org.mx Computational findings from these docking studies were in good agreement with biological evaluations, with one newly synthesized derivative, 9c , showing better energetic coupling with the biological target than the commercial reference drug. scielo.org.mx Similarly, other fused pyrrole (B145914) systems have been docked into the active sites of targets like Cyclin-dependent kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), with calculated binding energies helping to identify the most promising candidates for further development. nih.govresearchgate.netnih.gov For example, a furo[2,3-b]indol-3a-ol derivative, compound 3f , exhibited a strong binding energy of -6.89 kcal/mol with the CDK2 protein. nih.gov
The following table summarizes representative binding affinity predictions for furo[3,4-c]pyrrole and related scaffolds against various biological targets.
| Compound Class | Target Enzyme/Receptor | Predicted Binding Affinity (Example) | Reference |
| Pyrrolo[3,4-c]pyrrole derivatives | Cyclooxygenase-2 (COX-2) | Favorable binding scores similar to Meloxicam | mdpi.comnih.gov |
| Pyrrolo[3,4-c]pyrrole hydroxamates | Histone Deacetylase (HDAC) | Strong energetic coupling, superior to reference | scielo.org.mx |
| Furo[2,3-b]indol-3a-ols | Cyclin-dependent kinase 2 (CDK2) | -6.89 kcal/mol (Compound 3f ) | nih.gov |
| Fused 1H-pyrroles | EGFR / CDK2 cyclin A1 | Strong binding interactions observed | researchgate.netnih.gov |
| Hexahydropyrrolo[3,4-c]pyrroles | CCR5 Receptor | Identified as potent antagonists | researchgate.net |
This table is for illustrative purposes and synthesizes data from multiple studies on related scaffolds.
Beyond predicting binding affinity, molecular docking provides a detailed view of the specific intermolecular interactions that stabilize the ligand-target complex. These interactions are crucial for a ligand's potency and selectivity. For pyrrolo[3,4-c]pyrrole derivatives targeting COX and lipoxygenase (LOX) enzymes, docking simulations have revealed a variety of stabilizing forces. mdpi.comnih.gov The phenyl-pyrrolo[3,4-c]pyrrole moiety is often well-stabilized by hydrophobic contacts with nonpolar amino acid residues within the active site, such as Alanine, Valine, Leucine, and Isoleucine. mdpi.com Furthermore, various π-interactions, including π-alkyl, π-π, and π-cation interactions, contribute significantly to the binding. mdpi.com
In the case of HDAC inhibitors based on a pyrrolo[3,4-c]pyrrole scaffold, the hydroxamic acid group is critical for chelating the zinc ion in the enzyme's active site, an interaction that is well-captured by docking simulations. scielo.org.mx For other pyrrole-based inhibitors targeting enzymes like monoamine oxidase (MAO-A), docking results show that the compounds can present similar interactions as known inhibitors, occupying the same active center cavity and forming key bonds that explain their inhibitory mechanism. nih.gov
A summary of key intermolecular interactions observed in docking studies of furo[3,4-c]pyrrole systems is presented below.
| Type of Interaction | Description | Example Residues/Moieties | References |
| Hydrophobic Interactions | Occur between nonpolar groups, crucial for anchoring the ligand in the binding pocket. | Ala, Val, Leu, Ile, Phe | mdpi.com |
| Hydrogen Bonding | Directional interactions between H-bond donors (e.g., N-H) and acceptors (e.g., C=O). | Not explicitly detailed in sources for this scaffold. | |
| π-Interactions | Interactions involving aromatic rings. | π–alkyl, π–π stacking, π–cation, π–sulfur. | mdpi.com |
| Chelation/Metallic Bonds | Coordination of a metal ion (e.g., Zn²⁺) by the ligand. | Hydroxamic acid group with Zinc in HDAC active site. | scielo.org.mx |
Quantum Chemical Calculations and Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the electronic structure of molecules. These methods provide a fundamental understanding of reaction mechanisms and conformational preferences in the synthesis of furo[3,4-c]pyrrole systems.
DFT calculations have been instrumental in elucidating the complex reaction mechanisms involved in the synthesis of fused pyrrole systems. For instance, the formation of pyrazolylpyrrolo[3,4-c]pyrroles via 1,3-dipolar cycloaddition reactions has been studied using DFT to understand the geometry and electronic structure of reaction intermediates and final products. researchgate.net Such calculations can help confirm the proposed regio- and stereochemical outcomes of the cycloaddition. researchgate.net
Similarly, the mechanism for the Barton-Zard reaction to create chromeno[3,4-c]pyrroles, a related fused system, has been proposed to proceed through several steps including a Michael addition, intramolecular cyclization, and elimination. nih.gov While not explicitly calculated for furo[3,4-c]pyrroles in the provided sources, quantum chemical methods could be applied to map the potential energy surface of such reactions, calculating the energies of reactants, transition states, and products to validate the proposed pathway. nih.govnih.gov These computational insights are vital for optimizing reaction conditions to improve yields and selectivity.
The three-dimensional structure of a molecule is critical to its function. Quantum chemical calculations are used to determine the most stable conformations (isomers that differ by rotation around single bonds) of furo[3,4-c]pyrrole derivatives and to explain the origins of stereoselectivity in their synthesis. DFT methods can accurately predict structural geometries, which can then be compared with experimental data from techniques like X-ray crystallography. nih.govfinechem-mirea.ru
In the broader context of pyrrolidine-containing molecules like proline, computational studies have extensively analyzed the transition states of reactions they catalyze, such as aldol (B89426) reactions. researchgate.net These investigations reveal that subtle differences in the catalyst structure and the stability of transition state geometries, often influenced by factors like hydrogen bonding, determine the stereochemical outcome of the reaction. researchgate.net By applying these methods to the synthesis of chiral furo[3,4-c]pyrrole systems, researchers can understand why one stereoisomer is formed preferentially over another, which is crucial for developing asymmetric syntheses of biologically active compounds. researchgate.net
In Silico Screening and Drug-Like Property Analysis for Lead Compound Identification
Before committing to costly and time-consuming synthesis, computational methods are used to screen virtual libraries of compounds and predict their potential as drug candidates. This in silico analysis focuses on pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
The evaluation of drug-like properties is often guided by principles such as Lipinski's "rule of five," which outlines the physicochemical characteristics a molecule should possess to be a likely orally active drug. nih.gov For various pyrrole and furo-pyrrole derivatives, computational tools have been used to calculate properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (tPSA). nih.govmdpi.comijcrt.orgfrontiersin.org Studies on pyrrolo[3,4-c]pyrrole derivatives have used computational techniques to evaluate their pharmacokinetic properties, suggesting they possess good potential membrane permeability. mdpi.com
In silico ADMET predictions for newly synthesized heterocyclic compounds, including fused pyrroles, are now a standard part of the drug discovery pipeline. mdpi.comnih.govresearchgate.net These predictions can flag potential liabilities, such as poor intestinal absorption, inability to cross the blood-brain barrier (if required), or potential toxicity, allowing chemists to prioritize the synthesis of compounds with the most promising profiles. nih.govmdpi.comnih.gov For example, several pyrrole derivatives were predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier, while also showing good bioavailability scores. ijcrt.org
The table below provides a sample of predicted drug-like and ADMET properties for pyrrole-based systems.
| Property | Description | Typical Predicted Value/Outcome | References |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and oral bioavailability. | Most synthesized derivatives show no violations. | nih.govfrontiersin.orgnih.gov |
| Gastrointestinal Absorption | Prediction of a compound's absorption from the gut into the bloodstream. | High | ijcrt.org |
| Blood-Brain Barrier (BBB) Permeation | Predicts if a compound can cross the BBB to act on the central nervous system. | Variable; some compounds predicted to be non-permeant. | mdpi.comijcrt.org |
| P-gp Substrate | Predicts if a compound is a substrate for the P-glycoprotein efflux pump. | Variable; non-substrates are often preferred. | mdpi.com |
| Toxicity Prediction | In silico prediction of various toxicities (e.g., AMES, hepatotoxicity). | Generally low or no predicted toxicity for lead compounds. | nih.govresearchgate.net |
| Bioavailability Score | An overall score predicting the likelihood of a compound being orally bioavailable. | Good to Excellent | ijcrt.org |
Future Research Trajectories and Therapeutic Advancement Potential of 5 Benzylhexahydro 1h Furo 3,4 C Pyrrole
The furo[3,4-c]pyrrole scaffold represents a privileged heterocyclic system with significant potential in medicinal chemistry. As a key structural motif, its derivatives are being explored for a multitude of therapeutic applications. The future development of compounds based on the 5-benzylhexahydro-1H-furo[3,4-c]pyrrole core is poised to benefit from advancements in synthetic chemistry, pharmacology, and computational sciences. This article outlines the prospective research trajectories and the potential for therapeutic advancement centered on this promising chemical entity.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-benzylhexahydro-1H-furo[3,4-c]pyrrole to maximize yield and purity?
- Methodological Answer : Utilize base-assisted cyclization protocols with aryl-substituted precursors, as demonstrated in analogous pyrrolidine derivatives . Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to systematically evaluate interactions between variables and minimize side products . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/benzene mixtures can achieve >95% purity .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Confirm structural integrity using a combination of:
- 1H/13C NMR : Identify proton environments (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm) and carbon backbone signals .
- FTIR : Detect functional groups (e.g., C-O-C stretching in the furo ring at ~1100 cm⁻¹) .
- HRMS : Validate molecular weight accuracy (e.g., [M+H]+ ion matching theoretical m/z within 5 ppm error) .
Q. How should researchers handle discrepancies in reported melting points or chromatographic retention factors (Rf) for this compound?
- Methodological Answer : Standardize measurement conditions (e.g., solvent system for TLC, heating rate for melting points). Cross-validate results with orthogonal methods (e.g., DSC for melting behavior) and compare against structurally similar compounds (e.g., 3,5-diarylsubstituted pyrrol-2-ones) to identify substituent effects .
Advanced Research Questions
Q. How can computational chemistry predict stereochemical outcomes in reactions involving this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT) to model transition states and predict enantioselectivity. Use reaction path search algorithms (e.g., IRC calculations) to identify energetically favorable pathways . Validate predictions with experimental data (e.g., chiral HPLC) to refine computational models .
Q. What strategies resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substitutions (e.g., halogenated benzyl groups) to isolate key pharmacophores .
- Target Validation : Combine molecular docking (e.g., kinase inhibition predictions) with enzymatic assays (e.g., IC50 measurements) to confirm mechanisms .
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce reaction times. Optimize parameters (e.g., residence time, pressure) using real-time monitoring (e.g., in-line FTIR) . Compare batch vs. flow yields (e.g., 70% vs. 85%) to validate efficiency gains .
Q. What role do heterogeneous catalysts play in sustainable derivatization of this compound?
- Methodological Answer : Test recyclable catalysts (e.g., Pd/C for hydrogenation) in key reactions (e.g., benzyl group deprotection). Evaluate catalyst lifetime and leaching via ICP-MS to ensure process sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
